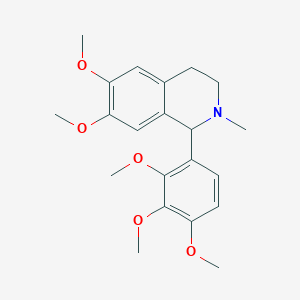
6,7-dimethoxy-2-methyl-1-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-2-methyl-1-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (also known as L-THP) is a natural alkaloid found in various plants, including Corydalis yanhusuo. L-THP has been studied extensively due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of L-THP is not fully understood. However, studies have shown that L-THP exerts its therapeutic effects through various pathways, including the opioid receptor pathway, the MAPK pathway, and the PI3K/Akt pathway. L-THP has been shown to activate the opioid receptors in the central nervous system, leading to its analgesic effects. L-THP has also been shown to inhibit the MAPK pathway, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
L-THP has been shown to have various biochemical and physiological effects. Studies have shown that L-THP has antioxidant properties, which may contribute to its neuroprotective effects. L-THP has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects. In addition, L-THP has been shown to have anti-tumor properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-THP has several advantages for lab experiments. It is a natural compound that can be easily synthesized or extracted from plants. L-THP has been extensively studied, and its therapeutic potential has been demonstrated in various diseases. However, L-THP also has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. In addition, the mechanism of action of L-THP is not fully understood, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for the study of L-THP. One future direction is to further explore its potential therapeutic applications in various diseases, including cancer, pain, and neurological disorders. Another future direction is to investigate its mechanism of action in more detail. Further studies are also needed to determine the optimal dosage and administration of L-THP for its therapeutic effects. In addition, studies are needed to investigate the safety and toxicity of L-THP in humans.
Conclusion:
In conclusion, L-THP is a natural alkaloid with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of L-THP and its mechanism of action.
Métodos De Síntesis
L-THP can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 2,3,4-trimethoxybenzaldehyde, 2-methyl-1,2,3,4-tetrahydroisoquinoline, and sodium borohydride in ethanol. Microbial synthesis involves the use of microorganisms to produce L-THP. Plant extraction involves the extraction of L-THP from Corydalis yanhusuo.
Aplicaciones Científicas De Investigación
L-THP has been studied for its potential therapeutic applications in various diseases, including cancer, pain, and neurological disorders. Studies have shown that L-THP has anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. L-THP has also been shown to have analgesic effects by activating the opioid receptors in the central nervous system. In addition, L-THP has been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-methyl-1-(2,3,4-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-22-10-9-13-11-17(24-3)18(25-4)12-15(13)19(22)14-7-8-16(23-2)21(27-6)20(14)26-5/h7-8,11-12,19H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRSQIITLFBNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5224673 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)

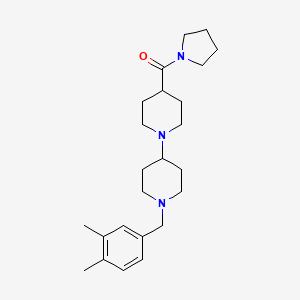

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)
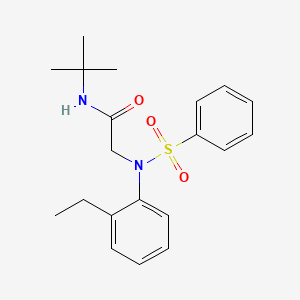
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)
![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)
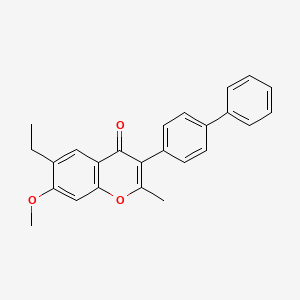
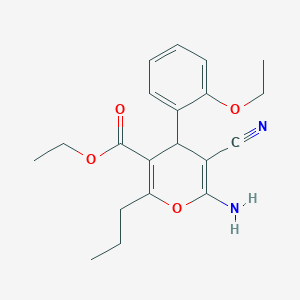
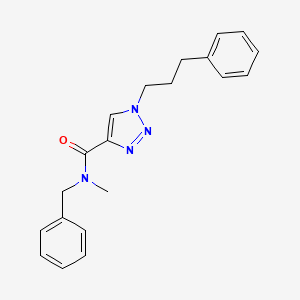
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4890843.png)